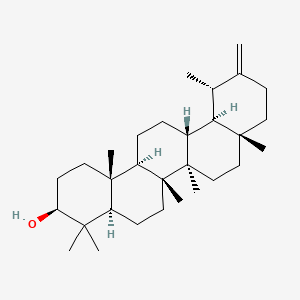

Taraxasterol

描述

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of taraxasterol begins with squalene, which undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene . This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and ring formations result in the tertiary taraxasteryl cation, which is deprotonated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from dandelion roots, where it is present in significant quantities. The extraction process often includes solvent extraction followed by chromatographic purification to isolate this compound from other triterpenoids and impurities .

化学反应分析

Types of Reactions

Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the this compound molecule.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Pharmacological Properties

1. Anti-Inflammatory Effects

Taraxasterol exhibits potent anti-inflammatory properties. Studies have demonstrated that it can reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. For instance, in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), this compound significantly improved survival rates and reduced serum inflammatory mediators .

2. Antioxidant Activity

The compound also displays strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Research indicates that this compound enhances the expression of key proteins involved in mitochondrial function and antioxidant defense mechanisms, thereby mitigating cellular damage caused by reactive oxygen species .

3. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to suppress tumor growth and proliferation in various cancer cell lines, including prostate cancer cells. The mechanism involves blocking specific signaling pathways associated with cell cycle regulation and apoptosis .

Therapeutic Applications

This compound's therapeutic applications span several medical conditions:

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

- Anti-Arthritic Effects : A study demonstrated that administering this compound significantly decreased inflammatory markers in a mouse model of arthritis, showcasing its potential as a treatment for inflammatory joint diseases .

- Cancer Research : In vitro studies indicated that this compound inhibited the growth of androgen-independent prostate cancer cells by inducing cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent .

- Liver Protection : Experimental models have shown that this compound reduces liver damage induced by toxins, highlighting its protective role against hepatic injuries .

作用机制

Taraxasterol exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Reduces levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anti-oxidative Action: Reduces oxidative stress by modulating the expression of antioxidant enzymes and transcription factors.

Anti-carcinogenic Action: Promotes apoptosis and inhibits proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis.

相似化合物的比较

Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:

Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.

β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from this compound.

This compound stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .

常见问题

Q. What experimental models are commonly used to evaluate taraxasterol’s anti-inflammatory activity, and how should researchers design dose-response studies?

Basic Research Question

Methodological Answer:

In vitro models like LPS-stimulated HT-29 cells or HUVECs are widely used to assess anti-inflammatory activity via assays such as ELISA (for cytokines like TNF-α, IL-6) and CCK-8 (cell viability) . For dose-response studies, researchers should:

- Test this compound concentrations across a logarithmic range (e.g., 0–210 µM) to identify effective and non-toxic doses.

- Include positive controls (e.g., dexamethasone) and negative controls (untreated cells).

- Validate results with orthogonal methods (e.g., flow cytometry for apoptosis, western blotting for protein expression) .

Q. How can researchers resolve contradictions in this compound’s effects on inflammatory markers across different studies?

Advanced Research Question

Methodological Answer:

Contradictions may arise due to variations in cell types, LPS concentrations, or assay sensitivity. To address this:

- Replicate experiments using standardized protocols (e.g., LPS at 10 µg/mL for HT-29 cells ).

- Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, exposure duration).

- Use pathway-specific inhibitors (e.g., NF-κB blockers) to isolate this compound’s mechanistic contributions .

Q. What in vivo models are suitable for studying this compound’s efficacy in ulcerative colitis (UC), and how should endpoints be quantified?

Basic Research Question

Methodological Answer:

The dextran sodium sulfate (DSS)-induced colitis model in mice is standard. Key steps include:

- Administering 2–5% DSS in drinking water for 7 days to induce colitis.

- Treating with this compound (e.g., 10–50 mg/kg, oral gavage) and monitoring weight loss, stool consistency, and colon length.

- Quantifying inflammatory markers (IL-6, TNF-α) via ELISA and histological damage via hematoxylin-eosin staining .

Q. What molecular mechanisms underlie this compound’s anti-apoptotic effects, and how can they be validated experimentally?

Advanced Research Question

Methodological Answer:

this compound downregulates pro-apoptotic proteins (p53, BAX, caspase-3) and upregulates anti-aging markers (SIRT1, cyclin D1). Validation strategies:

- siRNA knockdown of SIRT1 to confirm its role in this compound’s anti-aging effects.

- Co-treatment with p53 activators (e.g., nutlin-3) to assess pathway specificity .

- Transcriptomic analysis (RNA-seq) to identify downstream targets .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

Basic Research Question

Methodological Answer:

this compound is sparingly soluble in DMSO (<1 mg/mL) but dissolves in ethanol (2.5 mM). Best practices include:

- Using ethanol for stock solutions (1.06 mg/mL) with sonication to enhance dissolution.

- Confirming solvent biocompatibility via cytotoxicity assays (e.g., MTT) at working concentrations .

Q. How do structural modifications (e.g., this compound acetate) influence bioactivity, and what assays compare their efficacy?

Advanced Research Question

Methodological Answer:

Derivatives like this compound acetate show enhanced anti-inflammatory activity in rodent edema models. To compare derivatives:

- Use parallel assays (e.g., carrageenan-induced paw edema in rats) with equimolar dosing.

- Analyze pharmacokinetic parameters (e.g., bioavailability via LC-MS) and receptor binding affinity (e.g., IL-6R docking simulations) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Basic Research Question

Methodological Answer:

- Apply one-way ANOVA with Bonferroni post hoc tests for multiple comparisons (e.g., cell viability across concentrations).

- Use nonlinear regression (logistic curves) to calculate IC50/EC50 values .

- Report data as mean ± SEM and include sample sizes (n ≥ 3) for reproducibility .

Q. How can researchers investigate this compound’s role in cardiovascular aging using endothelial cell models?

Advanced Research Question

Methodological Answer:

- Induce aging in HUVECs with H2O2 (e.g., 200 µM for 4 hours) and pretreat with this compound.

- Quantify senescence markers (SA-β-galactosidase) and oxidative stress (ROS levels via DCFH-DA assay).

- Validate mechanisms using CRISPR-edited SIRT1 knockout cells .

Q. What ethical considerations are critical when designing in vivo studies with this compound?

Basic Research Question

Methodological Answer:

- Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints (e.g., >20% weight loss).

- Minimize animal numbers via power analysis and use non-invasive monitoring (e.g., fecal calprotectin for colitis) .

Q. How can researchers identify underexplored therapeutic applications of this compound?

Advanced Research Question

Methodological Answer:

属性

CAS 编号 |

1059-14-9 |

|---|---|

分子式 |

C30H50O |

分子量 |

426.7 g/mol |

IUPAC 名称 |

(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |

InChI 键 |

XWMMEBCFHUKHEX-SITXLVLJSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

手性 SMILES |

CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C |

规范 SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |

外观 |

Solid powder |

熔点 |

225.5 - 226 °C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Taraxasterol; Isolactucerol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。